molecular formula C16H16N4O B5668197 5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine

5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine

Cat. No. B5668197
M. Wt: 280.32 g/mol
InChI Key: JKPBBVDPWWESBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of pyridine amines and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to have potent inhibitory effects on several enzymes, including protein kinase C and phosphodiesterase. These enzymes play critical roles in various cellular signaling pathways and have been implicated in several diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine involves the inhibition of protein kinase C and phosphodiesterase enzymes. These enzymes play critical roles in various cellular signaling pathways, and their inhibition by this compound leads to a reduction in cellular proliferation, inflammation, and other pathological processes.
Biochemical and Physiological Effects:
5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and reduce inflammation in various animal models. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine in lab experiments include its high potency and selectivity for its target enzymes. It also has a high yield of synthesis, making it readily available for use in experiments. However, one limitation of using this compound is its potential toxicity, which needs to be carefully monitored in experiments.

Future Directions

There are several future directions for the study of 5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine. One potential direction is the development of this compound as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the study of the mechanism of action of this compound in more detail, including its interactions with other cellular signaling pathways. Finally, the development of more potent and selective analogs of this compound could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis method of 5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2-amine involves the reaction of 4-bromo-2-nitropyridine with 4-(2-aminophenoxy)ethylamine in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction to yield the desired product. The yield of the reaction is typically high, and the compound can be purified by standard chromatographic techniques.

properties

IUPAC Name

5-[4-(2-imidazol-1-ylethoxy)phenyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c17-16-6-3-14(11-19-16)13-1-4-15(5-2-13)21-10-9-20-8-7-18-12-20/h1-8,11-12H,9-10H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPBBVDPWWESBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)N)OCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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